molecular formula C9H9N3S2 B187115 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine CAS No. 83757-08-8

3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

Cat. No. B187115
CAS RN: 83757-08-8
M. Wt: 223.3 g/mol
InChI Key: UOIUWIYFNWLYPM-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine, also known as 3-BTA, is a compound with a unique structure and a wide range of potential applications. It is a heterocyclic amine that is composed of four atoms of nitrogen and one atom of sulfur, and is a derivative of thiadiazole. 3-BTA is a versatile compound that has been studied for its use in a variety of scientific fields, including organic synthesis, drug discovery, and materials science.

Scientific Research Applications

  • Drug Synthesis : It's used in the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, which are significant in pharmacology (Park et al., 2009).

  • Material Chemistry : This compound plays a role in the crystal engineering of organometallic materials, demonstrating its utility in materials chemistry (Ardan et al., 2017).

  • Synthesis Efficiency : The use of ultrasound in its synthesis indicates advances in chemical synthesis techniques, enhancing efficiency (Erdogan, 2018).

  • Anticancer and Antimicrobial Properties : Schiff bases derived from thiadiazole compounds, including this compound, have been shown to possess DNA protective ability and antimicrobial activity, highlighting their potential in medicinal applications (Gür et al., 2020).

  • Antimicrobial Activities : Novel triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties, related to this compound, display significant antimicrobial activities, again underscoring their pharmaceutical relevance (Idrees et al., 2019).

  • Anticancer Activity : Some derivatives of this compound have been synthesized and evaluated for anticancer activity, particularly against Ehrlich’s Ascites carcinoma cells in mice (Naskar et al., 2015).

  • Thermal Behavior and Structural Analysis : Studies on its thermal decomposition and crystal structure provide insights into its stability and potential applications in material sciences (Shen et al., 2005).

  • Corrosion Inhibition : As an inhibitor for corrosion of mild steel in CO2-saturated environments, this compound finds applications in industrial maintenance (Zhang et al., 2019).

  • Biologically Active Substances : Its derivatives have been synthesized and showed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity, indicating its potential in developing new antimicrobial agents (Sych et al., 2019).

  • Acetylcholinesterase-Inhibition Activities : Derivatives of this compound have been investigated for their ability to inhibit acetylcholinesterase, an enzyme related to neurodegenerative diseases like Alzheimer's (Zhu et al., 2016).

properties

IUPAC Name

3-benzylsulfanyl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S2/c10-8-11-9(12-14-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIUWIYFNWLYPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340307
Record name 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine

CAS RN

83757-08-8
Record name 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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